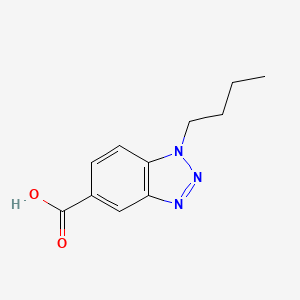

1-Butyl-1,2,3-benzotriazole-5-carboxylic acid

Vue d'ensemble

Description

1-Butyl-1H-benzotriazole-5-carboxylic acid is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which make them valuable in synthetic chemistry, medicinal chemistry, and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of 1H-benzotriazole with butylating agents under controlled conditions. The process may include the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction of 1H-benzotriazole with butyl bromide in the presence of a base like potassium carbonate can yield 1-butyl-1H-benzotriazole .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-1H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or aminated benzotriazole derivatives.

Applications De Recherche Scientifique

1-Butyl-1H-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Butyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form π-π stacking interactions and hydrogen bonds with biological molecules contributes to its biological activity. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

1H-Benzotriazole: A parent compound with similar chemical properties but lacking the butyl and carboxylic acid groups.

1-Methyl-1H-benzotriazole: A methylated derivative with different physicochemical properties.

5-Methyl-1H-benzotriazole: Another derivative with a methyl group at the 5-position.

Uniqueness: 1-Butyl-1H-benzotriazole-5-carboxylic acid stands out due to its unique combination of the butyl group and carboxylic acid functionality.

Activité Biologique

1-Butyl-1,2,3-benzotriazole-5-carboxylic acid (BBCA) is a compound that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of BBCA, focusing on its mechanisms of action, cellular effects, and potential applications in various fields.

Chemical Structure and Properties

BBCA is a derivative of benzotriazole, characterized by a butyl group and a carboxylic acid functional group. Its structure allows for interactions with metal ions and biomolecules, making it a versatile compound in biochemical applications.

The biological activity of BBCA primarily arises from its ability to form stable coordination complexes with metal ions. This interaction can modulate the activity of various enzymes through:

- Enzyme Inhibition/Activation : BBCA can bind to the active sites of enzymes, inhibiting or activating their functions depending on the specific enzyme involved.

- Gene Expression Modulation : The compound can interact with DNA-binding proteins and transcription factors, influencing gene expression patterns .

Cellular Effects

BBCA exhibits significant effects on cellular processes:

- Cell Signaling : It can alter phosphorylation statuses of key signaling proteins, impacting signal transduction pathways.

- Metabolic Pathways : BBCA interacts with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor .

- Subcellular Localization : The localization of BBCA within cellular compartments influences its biological activity. For instance, localization to the nucleus may enhance its effects on gene regulation.

Antimicrobial Activity

BBCA has demonstrated promising antimicrobial properties. In vitro studies have shown that it can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| MRSA | 12.5 - 25 | Significant inhibition |

| Escherichia coli | 25 | Moderate inhibition |

| Bacillus subtilis | 20 | Moderate inhibition |

Antiparasitic Activity

BBCA has also shown potential against protozoan parasites such as Entamoeba histolytica and Trypanosoma cruzi. Notably, it exhibited significant growth inhibitory effects on the epimastigote forms of T. cruzi at concentrations as low as 25 μg/mL .

Toxicity Studies

While BBCA shows beneficial biological effects at lower doses, higher concentrations may lead to cytotoxicity. Studies indicate that prolonged exposure can disrupt normal cellular functions and induce apoptosis in certain cell types.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of BBCA against various strains. Results indicated that BBCA was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Antiparasitic Activity Assessment : Research focused on the effects of BBCA on T. cruzi showed a dose-dependent decrease in parasite viability, highlighting its potential for therapeutic applications against parasitic infections.

Propriétés

IUPAC Name |

1-butylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-3-6-14-10-5-4-8(11(15)16)7-9(10)12-13-14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNSWOCRCXWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268977 | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120321-66-6 | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120321-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.